Pluviatolide
Overview
Description
Pluviatolide is a lignan, a type of natural product derived from the oxidative coupling of two phenylpropanoid units. It is characterized by a butan-4-olide structure, specifically a dihydrofuran-2(3H)-one substituted by a vanillyl group at position 3 and a 3,4-methylenedioxybenzyl group at position 4 . This compound is found in various plants, including Sinopodophyllum hexandrum and Podophyllum peltatum, and is involved in the biosynthesis of podophyllotoxin, a precursor to important anticancer drugs .
Mechanism of Action
Target of Action
Pluviatolide is a lignan that can be found in the bark of Zanthoxylum pluviatile Hartley . It is used as a precursor for the synthesis of (-)-Podophyllotoxin , a potent antiviral and anti-neoplastic compound . The primary targets of this compound are the enzymes involved in the biosynthesis of Podophyllotoxin .
Mode of Action
The mode of action of this compound involves its conversion into various compounds through enzymatic reactions. This compound 4-O-methyltransferase (PhOMT3) converts (-)-pluviatolide into bursehernin by methylation at C4’OH . Bursehernin 5’-hydroxylase (CYP71CU1) incorporates a molecular oxygen at C5’ in bursehernin, which results in (-)-5’-desmethyl-yatein .
Biochemical Pathways
The biochemical pathway of this compound is part of the larger lignan biosynthesis pathway leading to Podophyllotoxin . The pathway involves the conversion of (-)-matairesinol into (-)-pluviatolide, which is then transformed into bursehernin and subsequently into (-)-5’-desmethyl-yatein . These transformations involve several enzymes, including this compound 4-O-methyltransferase (PhOMT3) and Bursehernin 5’-hydroxylase (CYP71CU1) .
Result of Action
The result of this compound’s action is the production of (-)-5’-desmethyl-yatein , a precursor to Podophyllotoxin . Podophyllotoxin and its derivatives are known for their potent antiviral and anti-neoplastic properties .
Biochemical Analysis
Biochemical Properties
Pluviatolide interacts with several enzymes and proteins. It has been found to scavenge ABTS and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals in cell-free assays . It also inhibits matrix metalloproteinase-7 (MMP-7), an enzyme involved in the breakdown of extracellular matrix in normal physiological processes .
Cellular Effects
The effects of this compound on cells are diverse. It has antioxidant properties, which can protect cells from damage caused by harmful free radicals . It also has enzyme inhibitory properties, which can influence cell function by altering the activity of certain enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of MMP-7, thereby influencing the breakdown of the extracellular matrix . It also scavenges free radicals, which can prevent damage to cellular components .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is associated with SDH4, SDH5, and PLS4 in lignan monomer polymerization . Specific information on its interactions with enzymes or cofactors, effects on metabolic flux, or metabolite levels is not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pluviatolide can be synthesized through a multi-step organic synthesis process. One common method involves the conversion of matairesinol to this compound using a cytochrome P450 enzyme, specifically CYP719A23 . The reaction conditions typically involve the presence of oxygen and reduced nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from plant sources such as Sinopodophyllum hexandrum. The extraction process involves solvent extraction followed by purification steps to isolate the compound . Advances in metabolic engineering and synthetic biology are also being explored to produce this compound in microbial hosts .
Chemical Reactions Analysis
Types of Reactions: Pluviatolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .
Scientific Research Applications
Pluviatolide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other lignans and related compounds.
Biology: Studies focus on its role in plant metabolism and its biosynthetic pathways.
Comparison with Similar Compounds
Podophyllotoxin: A closely related lignan with potent anticancer properties.
Matairesinol: A precursor in the biosynthesis of pluviatolide.
Deoxypodophyllotoxin: Another lignan with similar biosynthetic pathways and biological activities.
Uniqueness: this compound is unique due to its specific structure and the presence of a methylenedioxy bridge, which is crucial for its biological activity. Its role in the biosynthesis of podophyllotoxin and its derivatives highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-23-18-8-13(2-4-16(18)21)7-15-14(10-24-20(15)22)6-12-3-5-17-19(9-12)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTZTNYFALPGHW-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950854 | |
Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00950854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28115-68-6 | |
Record name | (-)-Pluviatolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28115-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pluviatolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00950854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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